Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate
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Overview
Description
Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C9H11F3O3. It is a derivative of cyclohexane, featuring a trifluoromethyl group and a carboxylate ester. This compound is known for its unique chemical properties and is used in various scientific research applications.
Scientific Research Applications
Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate is utilized in diverse scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of agrochemicals and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylic acid.
Reduction: Formation of methyl 2-hydroxy-5-(trifluoromethyl)cyclohexanecarboxylate.
Substitution: Formation of various substituted cyclohexanecarboxylates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone and ester groups can participate in various biochemical pathways, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate
- Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate
- Ethyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate
Uniqueness
Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate is unique due to the position of the trifluoromethyl group on the cyclohexane ring, which significantly influences its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound makes it a valuable tool in various research applications.
Properties
IUPAC Name |
methyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O3/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXNVWAQNWFPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCC1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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